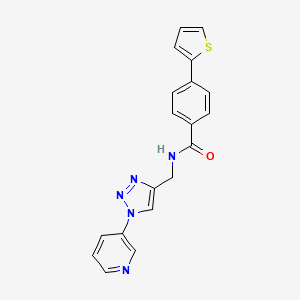![molecular formula C21H14N4O B2772244 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 306289-83-8](/img/structure/B2772244.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are a significant class of compounds with a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
Benzimidazole derivatives have a planar molecular structure. In the crystal, they are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on their specific structure. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O and an average mass of 224.258 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Procedures and Biological Interest
Benzazoles and derivatives like 2-guanidinobenzazoles (2GBZs), which are relevant to the structural framework of N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide, are explored for their therapeutic potentials. The synthesis of these compounds involves modifications and functionalization, aiming at enhancing their pharmacological activities, including cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis. The chemical versatility of these compounds allows for a wide range of biological activities, making them candidates for developing new pharmacophores (Rosales-Hernández et al., 2022).
DNA Interaction and Drug Design
Compounds with benzimidazole groups, similar to this compound, are known to bind strongly to the DNA minor groove, especially AT-rich sequences. This interaction is crucial for the design of fluorescent DNA stains and potential radioprotectors and topoisomerase inhibitors. Such properties make benzimidazole derivatives excellent candidates for rational drug design and molecular studies related to DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial and Antifungal Applications
Benzimidazole fungicides are a primary example of the application of benzimidazole derivatives in agriculture and veterinary medicine. These compounds act as specific inhibitors of microtubule assembly by binding to tubulin, showcasing their biological impact beyond human medicinal applications. Such mechanisms have been leveraged to elucidate the action of benzimidazole derivatives and develop treatments for cancer chemotherapy (Davidse, 1986).
Chemotherapeutic Potential
The chemotherapeutic potential of benzimidazole anthelmintics, including derivatives structurally related to this compound, has been explored. These compounds demonstrate anticancer activities by disrupting microtubule polymerization, inducing apoptosis, cell cycle arrest, anti-angiogenesis, and blocking glucose transport. Their efficacy extends to cancer cells resistant to approved therapies, suggesting their potential as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as this one, have been associated with a broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives have been known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is a solid , which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-13-14-9-11-15(12-10-14)21(26)25-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)24-20/h1-12H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVXZPPDMQXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2772161.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2772163.png)
![N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2772165.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2772169.png)
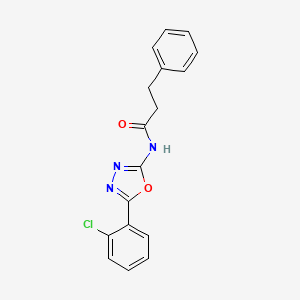
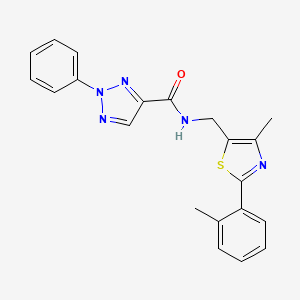
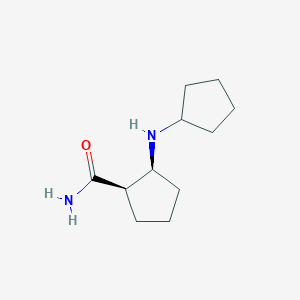
![Ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2772175.png)
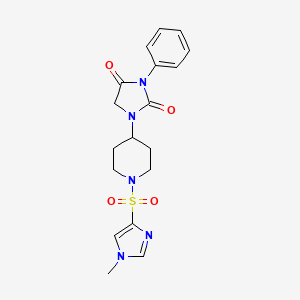
![4-(1-hexyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2772179.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2772182.png)
